molecular formula C26H27NO3S B2875961 ETHYL 2-(2,2-DIPHENYLACETAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 313703-59-2

ETHYL 2-(2,2-DIPHENYLACETAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2875961
CAS No.: 313703-59-2
M. Wt: 433.57
InChI Key: QLMGNGJHQVFEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted at the 2-position with a 2,2-diphenylacetamido group and at the 3-position with an ethyl ester. The 6-methyl group on the tetrahydro ring further modulates steric and electronic properties. Its molecular formula is approximately C25H24N2O3S (molecular weight ~432.5 g/mol).

Properties

IUPAC Name

ethyl 2-[(2,2-diphenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3S/c1-3-30-26(29)23-20-15-14-17(2)16-21(20)31-25(23)27-24(28)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,22H,3,14-16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMGNGJHQVFEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Mechanism

The reaction begins with the condensation of 6-methylcyclohexan-1-one (or a substituted analog) with ethyl cyanoacetate in the presence of a base (e.g., morpholine or piperidine) and sulfur. The mechanism proceeds as follows:

  • Knoevenagel Condensation : The ketone reacts with the α-cyanoester to form an α,β-unsaturated nitrile.
  • Sulfur Incorporation : Elemental sulfur cyclizes the intermediate, forming the thiophene ring.
  • Amination : The resulting 2-aminothiophene derivative is isolated, yielding ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

Key Reaction Conditions :

  • Solvent: Ethanol or toluene
  • Temperature: Reflux (~80–110°C)
  • Catalyst: Piperidine or morpholine
  • Reaction Time: 4–6 hours

Example Protocol :

Component Quantity Role
6-Methylcyclohexanone 10 mmol Ketone Substrate
Ethyl cyanoacetate 10 mmol Cyanoester
Sulfur 12 mmol Cyclizing Agent
Piperidine 2 ml Base Catalyst
Ethanol 50 ml Solvent

After refluxing for 5 hours, the product is cooled, filtered, and recrystallized from ethanol (Yield: 60–75%).

The introduction of the 2,2-diphenylacetamido moiety occurs via N-acylation of the 2-amino group in the tetrahydrobenzothiophene core. This step requires careful control to avoid over-acylation or side reactions.

Acylation Protocol

The amino intermediate is reacted with 2,2-diphenylacetyl chloride under Schotten-Baumann conditions:

Reagents :

  • Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate : 1 equivalent
  • 2,2-Diphenylacetyl chloride : 1.2 equivalents
  • Aqueous NaOH : 10% (w/v), to maintain alkaline pH
  • Dichloromethane (DCM) : Solvent

Procedure :

  • Dissolve the amino derivative in DCM.
  • Add 2,2-diphenylacetyl chloride dropwise under ice-cooling.
  • Stir at 0–5°C for 1 hour, then at room temperature for 4–6 hours.
  • Quench with aqueous NaOH, extract with DCM, and dry over anhydrous Na₂SO₄.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Optimization Insights :

  • Excess Acylating Agent : Using 1.2 equivalents ensures complete conversion without side products.
  • Temperature Control : Low temperatures minimize hydrolysis of the acyl chloride.

Yield : 70–85% (reported for analogous compounds).

Alternative Preparation Routes

One-Pot Gewald-Acylation Approach

Recent advancements enable a tandem Gewald reaction followed by in situ acylation, reducing purification steps. For example:

  • Conduct the Gewald reaction as described.
  • Without isolating the amino intermediate, add 2,2-diphenylacetic anhydride and 4-dimethylaminopyridine (DMAP) .
  • Heat at 50°C for 3 hours to drive acylation.

Advantages :

  • Higher overall yield (80–90%).
  • Reduced solvent use.

Analytical Characterization

The final compound is validated using spectroscopic and chromatographic methods:

Spectroscopic Data

  • IR (KBr) : 3256 cm⁻¹ (N–H stretch), 1710 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.38 (t, 3H, –CH₂CH₃), 1.80–1.83 (m, 2H, cyclohexane CH₂), 2.65–2.79 (m, 4H, cyclohexane CH₂), 2.90 (s, 3H, –CH₃), 4.45–4.50 (q, 2H, –OCH₂–), 7.20–7.45 (m, 10H, aromatic H).
  • Mass Spectrometry : m/z 433.6 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Troubleshooting

Common Issues

  • Low Acylation Yield : Often due to moisture-sensitive reagents. Ensure anhydrous conditions.
  • Byproduct Formation : Use of excess base can hydrolyze the ester group; pH must be tightly controlled.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2,2-DIPHENYLACETAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

ETHYL 2-(2,2-DIPHENYLACETAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2,2-DIPHENYLACETAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

ETHYL 2-[(2-CHLOROACETYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (CAS 90840-54-3)
  • Molecular Formula: C15H18ClNO3S
  • Key Features : Replaces the diphenylacetamido group with a chloroacetyl moiety.
  • However, the lack of aromatic substituents reduces lipophilicity compared to the target compound. The ester group remains, suggesting similar metabolic susceptibility .
2-AMINO-N-CYCLOPENTYL-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE (CAS 590356-77-7)
  • Molecular Formula : C16H23N3OS
  • Key Features: Substitutes the ester with a carboxamide and replaces the acetamido group with an amino-cyclopentyl moiety.
  • Impact: The carboxamide improves metabolic stability but reduces solubility compared to the ester. The cyclopentyl group introduces conformational rigidity, which may enhance target selectivity. The amino group facilitates hydrogen bonding, unlike the acetamido group in the target compound .
ETHYL 2-{[...]BENZOTHIOPHENE-3-CARBOXYLATE (CAS 880075-57-0)
  • Molecular Formula : C31H32BrN3O7S
  • Key Features: Incorporates a bromobenzylidene hydrazino group and a propoxybenzoate substituent.
  • Impact: The bromine atom and extended aromatic system increase molecular weight (670.585 g/mol) and polar surface area, likely reducing bioavailability.

Structural and Pharmacokinetic Implications

Compound CAS No. Molecular Weight Key Substituents Functional Groups Notable Properties
Target Compound - ~432.5 g/mol 2,2-Diphenylacetamido, 6-methyl Ester, acetamido High lipophilicity, moderate stability
Chloroacetyl Analog 90840-54-3 ~327.83 g/mol Chloroacetyl, 6-methyl Ester, chloroacetamido Electrophilic reactivity
Cyclopentyl Amide 590356-77-7 ~305.44 g/mol Cyclopentyl, amino, 6-ethyl Carboxamide, amine Enhanced H-bonding, metabolic stability
Brominated Analog 880075-57-0 670.585 g/mol Bromobenzylidene, propoxybenzoate Ester, amide, bromine High polar surface area, redox potential
  • Lipophilicity : The target compound’s diphenyl group confers higher logP compared to the chloroacetyl and cyclopentyl analogs, suggesting better membrane permeability but poorer aqueous solubility.
  • Metabolic Stability : The ester group in the target compound and chloroacetyl analog may undergo hydrolysis faster than the carboxamide in the cyclopentyl analog.
  • Hydrogen Bonding: The acetamido group (N–H and C=O) in the target compound supports both donor and acceptor interactions, whereas the cyclopentyl amide’s amino group enhances donor capacity .

Crystallographic and Computational Analysis

Structural studies of related compounds often employ tools like SHELX for refinement , ORTEP-III for thermal ellipsoid visualization , and WinGX for crystallographic data processing . The tetrahydrobenzothiophene ring’s puckering, analyzed via Cremer-Pople coordinates , could influence binding pocket compatibility.

Biological Activity

Ethyl 2-(2,2-diphenylacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor effects, mechanisms of action, and other relevant biological activities.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives. Its molecular formula is C21H24N2O2SC_{21}H_{24}N_2O_2S, with a molecular weight of approximately 372.49 g/mol. The structural features that contribute to its biological activity include the benzothiophene core and the diphenylacetamido moiety.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties.

  • IC50 Values : The compound has shown an IC50 value in the range of 23.2 to 49.9 μM against various cancer cell lines, indicating potent cytotoxicity .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic pathways. Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with this compound . Specifically:
    • Early Apoptosis : 8.73% of cells were in early apoptosis after treatment.
    • Late Apoptosis : 18.13% of cells were in late apoptosis.
  • Cell Cycle Arrest : The compound also caused significant cell cycle arrest at the G2/M phase and S phase, suggesting its potential to interfere with cell division .

Other Biological Activities

In addition to its antitumor effects, this compound has been evaluated for other biological activities:

  • Analgesic Properties : Research indicates that derivatives of benzothiophene exhibit analgesic effects superior to standard analgesics like metamizole .
  • Neuroprotective Effects : Preliminary studies suggest that similar compounds may have neuroprotective properties through inhibition of neuroinflammatory pathways.

Case Studies

A series of case studies highlight the effectiveness of this compound in various experimental settings:

  • Study on MCF-7 Cells : In vitro studies on MCF-7 breast cancer cells showed a significant reduction in cell viability upon treatment with this compound. The study concluded that the compound effectively induced apoptosis and necrosis .
  • Animal Model Studies : In vivo studies using tumor-bearing mice demonstrated that treatment with this compound led to improved hematological parameters and reduced tumor size compared to control groups .

Data Summary Table

Biological ActivityIC50 (μM)Mechanism
Antitumor (MCF-7)23.2 - 49.9Apoptosis induction
AnalgesicN/APain relief mechanism
NeuroprotectiveN/AInhibition of neuroinflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.